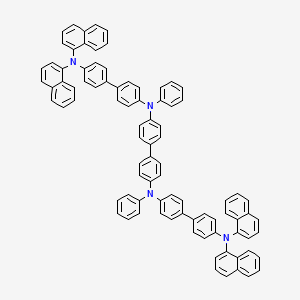

N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine

Description

N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine (Di-NPB) is a high-performance hole transport material (HTM) widely employed in organic light-emitting diodes (OLEDs) and bulk heterojunction (BHJ) photovoltaic devices. Its molecular structure features a benzidine core substituted with biphenyl and naphthylamine groups, creating an extended π-conjugated system that enhances charge transport and thermal stability . Di-NPB is synthesized via vacuum gradient sublimation, ensuring high purity for optoelectronic applications . Key applications include its use as a p-doped hole transport layer in transparent OLEDs and as a host material in phosphorescent devices due to its favorable HOMO level (~5.1 eV) and compatibility with dopants like NDP9 .

Properties

IUPAC Name |

N-[4-[4-(N-[4-[4-(N-[4-[4-(dinaphthalen-1-ylamino)phenyl]phenyl]anilino)phenyl]phenyl]anilino)phenyl]phenyl]-N-naphthalen-1-ylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H62N4/c1-3-27-73(28-4-1)89(77-55-43-65(44-56-77)67-47-59-79(60-48-67)91(85-35-15-23-69-19-7-11-31-81(69)85)86-36-16-24-70-20-8-12-32-82(70)86)75-51-39-63(40-52-75)64-41-53-76(54-42-64)90(74-29-5-2-6-30-74)78-57-45-66(46-58-78)68-49-61-80(62-50-68)92(87-37-17-25-71-21-9-13-33-83(71)87)88-38-18-26-72-22-10-14-34-84(72)88/h1-62H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDRJQMVQHXQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC8=CC=CC=C87)C9=CC=CC1=CC=CC=C19)C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC2=CC=CC=C21)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H62N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679937 | |

| Record name | N~4'~,N~4''~-([1,1'-Biphenyl]-4,4'-diyl)bis[N~4~,N~4~-di(naphthalen-1-yl)-N~4'~-phenyl[1,1'-biphenyl]-4,4'-diamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1175.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292827-46-4 | |

| Record name | N~4'~,N~4''~-([1,1'-Biphenyl]-4,4'-diyl)bis[N~4~,N~4~-di(naphthalen-1-yl)-N~4'~-phenyl[1,1'-biphenyl]-4,4'-diamine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-YL)-amino)-biphenyl-4-YL)-benzidine, often referred to as NPB, is a compound of significant interest in the field of organic electronics and materials science. Its unique molecular structure and properties make it a candidate for various applications, particularly in organic light-emitting diodes (OLEDs) and as a potential therapeutic agent. This article aims to provide a comprehensive overview of the biological activity of NPB, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

NPB is characterized by its complex structure, featuring multiple aromatic rings that contribute to its electronic properties. The compound's molecular formula is , and it has a melting point range of 275-280 °C . Its high thermal stability and favorable energy levels make it suitable for electronic applications.

Biological Activity Overview

Research into the biological activity of NPB has revealed several important aspects:

1. Antioxidant Properties

NPB exhibits antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. A study demonstrated that NPB could scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Cytotoxicity Studies

Cytotoxicity assessments have shown that NPB can induce apoptosis in cancer cells at certain concentrations. In vitro studies indicated that NPB treatment led to increased levels of reactive oxygen species (ROS) in cancer cell lines, suggesting a mechanism for its anticancer effects .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via ROS |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 18 | Mitochondrial dysfunction |

3. Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of NPB. It has been shown to reduce neuroinflammation and protect neuronal cells from damage induced by neurotoxic agents . This suggests that NPB may have therapeutic potential in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological significance of NPB:

- Study on Anticancer Activity : A recent publication investigated the effects of NPB on various cancer cell lines. The results demonstrated that NPB significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .

- Neuroprotection Research : Another study focused on the neuroprotective properties of NPB in an animal model of Alzheimer's disease. The findings suggested that NPB administration resulted in improved cognitive function and reduced amyloid plaque formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Di-NPB with structurally and functionally analogous HTMs:

Structural and Functional Analysis

- Extended Conjugation : Di-NPB’s biphenyl and naphthylamine groups provide broader conjugation compared to NPB and TPD, improving hole mobility and reducing energy barriers at electrode interfaces .

- Thermal Stability : Di-NPB outperforms alkyl-substituted HTMs like TPD due to its rigid aromatic structure, which resists crystallization during device operation .

- Doping Compatibility : Di-NPB’s compatibility with p-dopants (e.g., NDP9) enables efficient hole injection, a critical advantage over undoped analogs like NPB .

- Optoelectronic Performance : In BHJ devices, Di-NPB achieves higher external quantum efficiency (EQE) than NPB-based systems due to optimized energy alignment with acceptors like C60 .

Performance in OLEDs

Q & A

Basic: What are the key characterization techniques for confirming the structural integrity of this compound?

Answer:

To confirm structural integrity, use 1H/13C NMR to verify substituent positions and purity, high-resolution mass spectrometry (HRMS) to validate molecular weight, and elemental analysis to ensure stoichiometric ratios. X-ray crystallography can resolve molecular packing and bond angles . Sublimation (e.g., "sublimed" purity in and ) is critical for removing synthetic byproducts before characterization.

Basic: How is this compound typically integrated into organic electronic device architectures?

Answer:

The compound functions as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and photovoltaic cells. It is deposited via thermal evaporation (30–50 nm thickness) between the anode (e.g., indium tin oxide) and emissive layer. In double-layer OLEDs, it facilitates hole injection while blocking electrons, confining recombination near the emissive interface .

Advanced: How can researchers address discrepancies in reported hole mobility values?

Answer:

Discrepancies arise from purity (sublimation vs. unsublimed samples ), film morphology (substrate temperature during deposition), and measurement methods (time-of-flight vs. space-charge-limited current). To resolve contradictions, standardize sublimation protocols, use atomic force microscopy (AFM) to assess film roughness, and replicate measurements across labs using identical conditions .

Advanced: What strategies enhance the thermal stability of devices incorporating this compound?

Answer:

- Cross-linking : Derivatives like N,N,N',N'-tetrakis(4-methylphenyl)benzidine () improve thermal resistance by forming rigid networks.

- Bilayer structures : Pairing with high-glass-transition-temperature (Tg) materials (e.g., PV-TPDoM in ) reduces phase separation.

- Thermal analysis : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation thresholds .

Basic: What role do naphthyl substituents play in modulating electronic properties?

Answer:

Naphthyl groups extend π-conjugation, lowering the HOMO level (e.g., -5.48 eV in ) to align with anode work functions, improving hole injection. Compared to methyl or methoxy substituents ( ), naphthyl moieties reduce crystallinity, enhancing amorphous film formation critical for uniform charge transport .

Advanced: How does device performance differ between solution-processed and vacuum-deposited films?

Answer:

- Vacuum deposition yields highly ordered, pinhole-free films with superior hole mobility (e.g., 10⁻⁴ cm²/V·s in ).

- Solution processing requires solubilizing groups (not present in this compound), but derivatives with methoxy or branched alkyl chains () enable inkjet printing. Trade-offs include reduced mobility (~10⁻⁵ cm²/V·s) and increased defect density .

Basic: What spectroscopic methods identify exciplex formation with electron transport layers?

Answer:

- Photoluminescence (PL) quenching : Reduced PL intensity indicates charge transfer.

- Electroluminescence (EL) redshift : Exciplex emission peaks at longer wavelengths (e.g., combining with TAZ in ).

- Transient absorption spectroscopy : Resolves excited-state dynamics and interfacial recombination pathways .

Advanced: How can molecular dynamics simulations optimize this compound’s performance?

Answer:

Simulations predict molecular packing (e.g., herringbone vs. amorphous) and charge-transfer integrals . Input experimental parameters (e.g., HOMO/LUMO from ) to model hole mobility. Validate with grazing-incidence X-ray scattering (GIXS) data to refine deposition protocols .

Basic: What are the environmental and safety considerations for handling this compound?

Answer:

Use gloveboxes under inert atmospheres to prevent oxidation. Refer to Safety Data Sheets (SDS) for PPE requirements (e.g., ). Avoid inhalation of sublimed vapors; employ fume hoods during thermal evaporation .

Advanced: Why do studies report varying external quantum efficiencies (EQE) in OLEDs using this HTM?

Answer:

EQE variations stem from:

- Emissive layer compatibility : Mismatched HOMO levels (e.g., vs. emissive materials like Alq3) reduce recombination efficiency.

- Interface defects : Improper cleaning of ITO anodes ( ) increases leakage currents.

- Thickness optimization : Thicker HTM layers (>50 nm) may block electrons excessively, lowering EQE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.